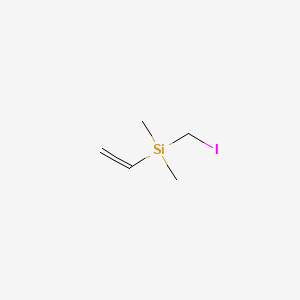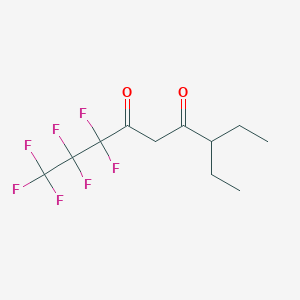
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a diketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione typically involves the introduction of fluorine atoms into the carbon chain through fluorination reactions. One common method is the direct fluorination of nonane derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The diketone functional group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The diketone formation can be achieved through catalytic oxidation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Industry: Used in the production of specialty polymers and materials with high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The diketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
1,1,1,2,2,3,3-Heptafluorononane: Lacks the diketone functional group, making it less reactive in certain chemical reactions.
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4-one: Contains only one ketone group, resulting in different reactivity and applications.
Uniqueness: 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione stands out due to its dual functional groups (fluorine and diketone), which confer unique chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
80284-42-0 |
|---|---|
Fórmula molecular |
C11H13F7O2 |
Peso molecular |
310.21 g/mol |
Nombre IUPAC |
7-ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione |
InChI |
InChI=1S/C11H13F7O2/c1-3-6(4-2)7(19)5-8(20)9(12,13)10(14,15)11(16,17)18/h6H,3-5H2,1-2H3 |
Clave InChI |
NOSIICKOBIURRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


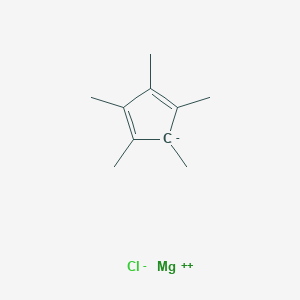

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)


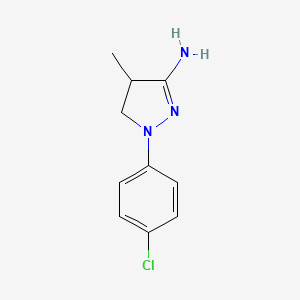
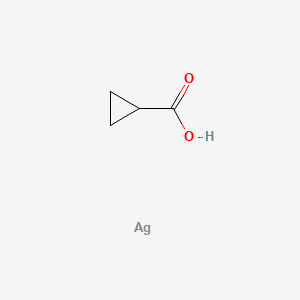
silane](/img/structure/B14434100.png)


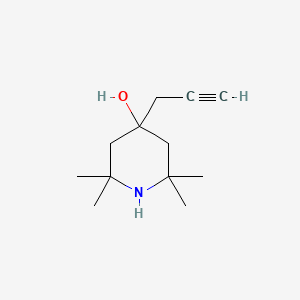

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
